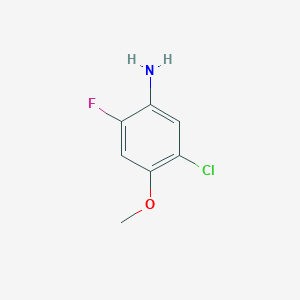

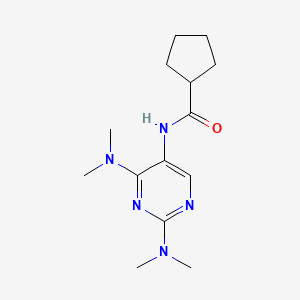

![molecular formula C10H11N3O B2551149 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine CAS No. 2202083-32-5](/img/structure/B2551149.png)

6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-b]pyridazine is used as an intermediate of cefozopran, building block and in fused ring systems . It is a useful research chemical .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives was determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures were consistent with X-ray diffraction data .Chemical Reactions Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Physical And Chemical Properties Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .Scientific Research Applications

- Some imidazopyridines show promise as antitubercular agents. For instance, Q203, a related compound, demonstrated significant reduction in bacterial load in a TB mouse model .

- Researchers use 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine as a synthetic intermediate. For example, it participates in the synthesis of other compounds, such as [2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl-[2-(3-nitroimidazo pyridazin-6-yloxy)-ethyl]amine hydrochloride .

Antitubercular Agents

Synthetic Intermediates

Mechanism of Action

Target of Action

The primary target of the compound 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine is the Transforming Growth Factor-β Activated Kinase (TAK1) which is upregulated and overexpressed in multiple myeloma . Another potential target is the Interleukin-17A (IL-17A), a major pathological cytokine secreted from Th17 cells .

Mode of Action

6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine interacts with its targets by inhibiting their activity. For instance, it inhibits TAK1 at nanomolar concentrations . It also acts as an IL-17A inhibitor, potentially reducing the pro-inflammatory effects of IL-17A .

Biochemical Pathways

The compound affects the TAK1 and IL-17A pathways. TAK1 is involved in multiple signaling pathways, including the NF-κB pathway, which plays a crucial role in immune and inflammatory responses . IL-17A is involved in normal immune and inflammatory responses but can also contribute to chronic autoimmune diseases .

Pharmacokinetics

The compound’s ability to inhibit its targets at nanomolar concentrations suggests it may have good bioavailability .

Result of Action

The inhibition of TAK1 and IL-17A by 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine can lead to a decrease in the progression of diseases such as multiple myeloma and autoimmune diseases .

Future Directions

Imidazo[1,2-b]pyridazine derivatives have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they hold promise for future drug discovery research.

properties

IUPAC Name |

6-(cyclopropylmethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-4-3-9-11-5-6-13(9)12-10/h3-6,8H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOLMCZLLZSCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

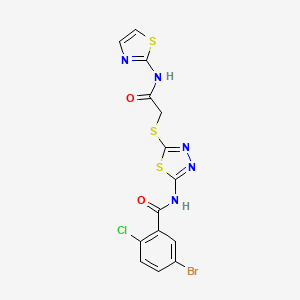

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

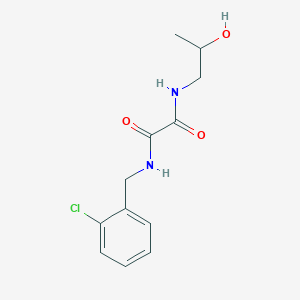

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

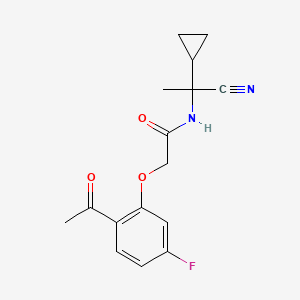

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)